11-((3beta-Acetoxy-28-norlup-20(29)-en-17-yl)carbamoyl)undecanoic acid
Description
11-((3beta-Acetoxy-28-norlup-20(29)-en-17-yl)carbamoyl)undecanoic acid is a semi-synthetic triterpenoid-derived fatty acid conjugate. Its structure integrates a norlupane triterpenoid core (28-norlup-20(29)-en-17-yl) modified with a 3β-acetoxy group and an 11-carbamoylundecanoic acid side chain . The compound’s molecular formula, inferred from structural data, is C₄₀H₆₁NO₅, with a molecular weight of 648.91 g/mol.
Limited experimental data on its synthesis or biological activity are available in the provided evidence. However, its structural features align with triterpenoid-fatty acid conjugates studied for anti-inflammatory, anticancer, and metabolic regulatory properties.
Properties
CAS No. |
173106-46-2 |
|---|---|
Molecular Formula |
C41H69NO4 |
Molecular Weight |
640.0 g/mol |
IUPAC Name |
12-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]amino]-12-oxododecanoic acid |
InChI |
InChI=1S/C41H69NO4/c1-28(2)29-20-25-41(42-34(44)16-14-12-10-8-9-11-13-15-17-35(45)46)27-26-39(6)30(36(29)41)18-19-32-38(5)23-22-33(43)37(3,4)31(38)21-24-40(32,39)7/h29-33,36,43H,1,8-27H2,2-7H3,(H,42,44)(H,45,46)/t29-,30+,31-,32+,33-,36+,38-,39+,40+,41-/m0/s1 |
InChI Key |
ULGQTYCLGUYEJA-OOIWYLDHSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)NC(=O)CCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)NC(=O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Biological Activity
11-((3beta-Acetoxy-28-norlup-20(29)-en-17-yl)carbamoyl)undecanoic acid is a synthetic compound that combines a steroid-like structure with a long-chain fatty acid. Its unique molecular configuration suggests potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₄₁H₆₉N₃O₄ and a molecular weight of approximately 641.0 g/mol. It features a steroidal backbone derived from norlupane, an acetoxy group , and an undecanoic acid moiety. The presence of these functional groups enhances its reactivity and bioavailability.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the steroidal backbone using norlupane derivatives.
- Introduction of the acetoxy group through acetylation reactions.
- Attachment of undecanoic acid via amidation or esterification processes.
These methods require precise control over reaction conditions to achieve high yields and purity.
Interaction with Biological Macromolecules
Preliminary studies indicate that this compound may interact with various biological macromolecules such as proteins and nucleic acids. Its potential binding to steroid receptors suggests a role in metabolic regulation.
Key Findings:
- Binding Affinity: Interaction studies are needed to quantify binding affinities to specific targets, potentially utilizing techniques like surface plasmon resonance or nuclear magnetic resonance spectroscopy.
- Metabolic Effects: The compound may influence metabolic pathways through its receptor interactions, although detailed mechanisms remain to be elucidated.
Pharmacological Properties
The compound's structural features suggest several pharmacological properties:
- Anti-inflammatory Activity: Similar compounds have shown promise in reducing inflammation, indicating potential therapeutic applications for conditions like arthritis or chronic inflammatory diseases.
- Antitumor Activity: The steroidal nature may confer antitumor properties, warranting further investigation in cancer models.
- Metabolic Regulation: By interacting with metabolic receptors, the compound could modulate lipid metabolism and glucose homeostasis.
Scientific Research Applications
Pharmacological Activities
11-((3beta-Acetoxy-28-norlup-20(29)-en-17-yl)carbamoyl)undecanoic acid has been investigated for various pharmacological properties:
- Anti-inflammatory Effects: Studies suggest that derivatives of norlupane compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antitumor Activity: Some research indicates that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cells, making them candidates for further cancer therapy development.
Biological Studies
The compound has been utilized in biological studies to understand its mechanism of action:
- Cell Line Studies: In vitro studies on human cancer cell lines have shown that the compound can alter cell proliferation rates and induce apoptosis, indicating potential as an anticancer agent.
- Animal Models: Preclinical studies using animal models have demonstrated the compound's efficacy in reducing tumor size and improving survival rates, warranting further investigation into its therapeutic potential.
Natural Product Chemistry
The compound is related to natural products derived from plant sources, particularly those exhibiting traditional medicinal properties. Research into these natural derivatives has highlighted their potential use in drug discovery and development.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of norlupane derivatives, including this compound, demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that the compound could serve as a lead for developing new anti-inflammatory drugs.
Case Study 2: Anticancer Potential
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through the activation of specific apoptotic pathways, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Core Backbone: The target compound shares a triterpenoid framework with M29 (norlanostane) but diverges from FuFAs (e.g., 11D3, 9M5), which feature linear fatty acids fused to furan rings .
- Functional Groups: The 3β-acetoxy group in the target compound contrasts with the 3β-hydroxy group in M29 and the furan rings in FuFAs. This acetoxy modification likely enhances metabolic stability compared to hydroxylated triterpenoids .
- Side Chain: The carbamoyl-undecanoic acid chain provides amphiphilic properties, analogous to the alkyl chains in FuFAs but with a distinct carbamate linkage .
Analytical and Bioactivity Comparison
Table 2: Analytical and Functional Data
Key Observations:
- MS/MS Profiles: FuFAs like 11D3 and 9M5 exhibit characteristic furan-related fragment ions (e.g., m/z 151 for 3-methylfuran), whereas the target compound’s triterpenoid core would produce distinct fragments (e.g., ions corresponding to norlupane cleavage) .
- Bioactivity: FuFAs are documented for antioxidant effects due to their conjugated diene systems, while triterpenoids like M29 show antimicrobial activity. The target compound’s bioactivity remains speculative but could combine triterpenoid signaling (e.g., NF-κB inhibition) with fatty acid-mediated membrane effects .
Research Findings and Gaps
- Synthetic Challenges: No synthesis details are provided in the evidence, contrasting with well-documented FuFA synthesis via esterification or cyclization .
- Analytical Limitations: The absence of MS/MS or NMR data for the target compound hinders direct comparison with established triterpenoid or FuFA standards.
Preparation Methods
Starting Materials and Precursors
- The synthesis typically begins with lupane-type triterpenoids such as betulin or betulinic acid, which are abundant natural products.
- The 3beta-hydroxy group of the lupane skeleton is acetylated to form the 3beta-acetoxy derivative.
- The undecanoic acid moiety is introduced as an activated derivative (e.g., acid chloride or anhydride) to facilitate amide bond formation.
Stepwise Synthetic Approach
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acetylation of 3beta-hydroxy group | Acetic anhydride, pyridine or base catalyst | Converts 3beta-OH to 3beta-OAc, protecting the hydroxyl group and increasing lipophilicity |
| 2 | Activation of undecanoic acid | Thionyl chloride (SOCl2) or oxalyl chloride | Converts undecanoic acid to undecanoyl chloride for amide coupling |
| 3 | Amide bond formation at position 11 | Coupling of 3beta-acetoxy-28-norlup-20(29)-en-17-amine with undecanoyl chloride | Typically performed in anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) to scavenge HCl |
| 4 | Purification | Chromatography (silica gel column) | To isolate the pure 11-((3beta-Acetoxy-28-norlup-20(29)-en-17-yl)carbamoyl)undecanoic acid |
Alternative Synthetic Routes
- Direct esterification and amidation: In some protocols, the undecanoic acid is first esterified to the lupane derivative, followed by selective amidation at the 17-position.
- Use of coupling agents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can be used to activate the carboxylic acid for amide bond formation under milder conditions.
- Enzymatic methods: Lipase-catalyzed esterification or amidation has been explored for regioselective modification of lupane derivatives, though less common for this specific compound.
Research Findings and Optimization
- Yield and purity: The acetylation step typically proceeds with high yield (>90%) under mild conditions. Amide coupling yields vary (60-85%) depending on reagent purity and reaction time.
- Reaction monitoring: TLC and HPLC are used to monitor reaction progress, with NMR and mass spectrometry confirming product structure.
- Stereochemistry: The stereochemical integrity of the lupane core is preserved throughout synthesis, as confirmed by chiral HPLC and NMR.
- Solvent effects: Dichloromethane and tetrahydrofuran (THF) are preferred solvents for coupling reactions due to their ability to dissolve both hydrophobic lupane derivatives and polar reagents.
- Temperature control: Reactions are generally performed at 0°C to room temperature to minimize side reactions and decomposition.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Condition | Outcome/Notes |
|---|---|---|
| Acetylation reagent | Acetic anhydride (1.2 eq) | >90% conversion in 2-4 hours |
| Base catalyst | Pyridine or triethylamine | Neutralizes acetic acid byproduct |
| Acid activation | SOCl2 or oxalyl chloride, reflux 1-2 h | Formation of acid chloride confirmed by IR (C=O stretch ~1800 cm^-1) |
| Amide coupling solvent | DCM or THF, anhydrous | Ensures solubility and reaction efficiency |
| Base for coupling | Triethylamine (1.5 eq) | Scavenges HCl, prevents protonation of amine |
| Reaction temperature | 0°C to RT | Controls reaction rate and selectivity |
| Purification | Silica gel chromatography | Yields pure compound with >95% purity |
| Characterization | NMR, MS, IR, HPLC | Confirms structure and purity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 11-((3β-Acetoxy-28-norlup-20(29)-en-17-yl)carbamoyl)undecanoic acid using carbodiimide-mediated coupling?
- Methodology : The carbamoyl group in the compound suggests the use of carbodiimide coupling reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) to activate the carboxylic acid moiety of undecanoic acid derivatives. This is followed by reaction with the 3β-acetoxy-28-norlup-20(29)-en-17-amine moiety. Ensure anhydrous conditions and stoichiometric control (e.g., 1:1.2 molar ratio of acid to amine) to minimize side reactions. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) can isolate the product .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via -NMR (e.g., characteristic acetoxy proton signals at δ 2.0–2.1 ppm) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use - and -NMR to verify the lupane skeleton (e.g., olefinic protons at δ 5.1–5.3 ppm for the 20(29)-en group) and undecanoyl chain (methylene signals at δ 1.2–1.4 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm mass accuracy.
- X-ray crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry at C3β and C17 .
Q. How should researchers assess the solubility and stability of this compound in biological buffers?
- Methodology :
- Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol at concentrations up to 10 mM. Use dynamic light scattering (DLS) to detect aggregation.
- Stability assays : Incubate at 37°C in PBS and human serum (e.g., 24–72 hours). Analyze degradation products via LC-MS. If instability is observed, consider prodrug strategies (e.g., esterification of the carboxylic acid) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 28-norlupane scaffold in bioactivity?
- Methodology :
- Analog synthesis : Modify the lupane core (e.g., introduce hydroxyl groups at C2 or C23) or vary the acyl chain length (C8–C14).
- Biological assays : Test analogs for target binding (e.g., SPR for receptor affinity) or cellular activity (e.g., anti-inflammatory effects in RAW264.7 macrophages). Use statistical models (e.g., partial least squares regression) to correlate structural features with activity .
Q. What strategies are effective for tracing the metabolic fate of this compound in vivo?
- Methodology :
- Isotope labeling : Synthesize a -labeled version at the undecanoyl chain’s terminal carbon. Administer to rodent models and analyze plasma/tissue extracts via LC-HRMS.
- Metabolite identification : Look for phase I (oxidation of the lupane core) and phase II (glucuronidation of the carboxylic acid) metabolites. Compare fragmentation patterns with synthetic standards .
Q. How can computational modeling predict interactions between this compound and lipid-binding proteins?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like fatty acid-binding proteins (FABPs). Parameterize the lupane scaffold’s rigidity and undecanoyl chain’s flexibility.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses. Validate with SPR binding kinetics (e.g., calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
